molecular formula C10H16N4 B1212743 (3-Phenylpropyl)aminoguanidine CAS No. 36298-19-8

(3-Phenylpropyl)aminoguanidine

Numéro de catalogue: B1212743
Numéro CAS: 36298-19-8
Poids moléculaire: 192.26 g/mol
Clé InChI: QUWILARGNKEHLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-Phenylpropyl)aminoguanidine, also known as this compound, is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Phenylpropyl)aminoguanidine, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves alkylation or substitution reactions. For example, alkylaminoguanidines can be prepared by reacting amines with nitroguanidine derivatives, as seen in analogous compounds . Key analytical techniques include:

  • Single-crystal X-ray diffraction to resolve tautomeric forms and bond geometries .
  • Quantum chemical calculations (e.g., DFT, HF, MP2) to validate resonance structures and electronic properties .
  • NMR spectroscopy to confirm proton environments and purity.

Q. How does the tautomeric behavior of aminoguanidine derivatives influence their chemical reactivity and biological activity?

  • Methodological Answer : Tautomerism (e.g., endiamine vs. hydrazine forms) affects resonance stabilization and hydrogen-bonding capacity, which can alter interactions with biological targets like enzymes. For example:

  • The monocation tautomer of aminoguanidine exhibits planar geometry and strong resonance stabilization, which may enhance binding to copper-dependent enzymes like SSAO .
  • Computational studies (B3-LYP/6-311++G**) can predict dominant tautomers under physiological conditions .

Q. What primary biochemical mechanisms underlie this compound's activity in diabetic complication models?

  • Methodological Answer : Key mechanisms include:

  • SSAO inhibition : Irreversible binding to the enzyme’s 6-hydroxydopa cofactor, blocking aldehyde production (e.g., formaldehyde) .
  • AGE suppression : Scavenging reactive carbonyl intermediates (e.g., methylglyoxal) via nucleophilic hydrazine groups .
  • Experimental validation involves:
  • In vitro SSAO activity assays using human serum or tissue homogenates .
  • AGE quantification via fluorescence spectroscopy or ELISA in diabetic rodent models .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between computational predictions and experimental structural data for aminoguanidine derivatives?

  • Methodological Answer : Discrepancies (e.g., bond lengths in monocations) arise from:

  • Basis set limitations : Higher-level calculations (e.g., MP2/cc-pVTZ) reduce errors in predicted geometries .
  • Crystal packing effects : X-ray data may reflect intermolecular forces absent in gas-phase computations .
  • Hybrid approaches : Combine DFT-optimized structures with experimental IR/Raman spectra to validate tautomeric populations .

Q. What experimental strategies are employed to differentiate between SSAO inhibition and advanced glycation end-product (AGE) suppression mechanisms in pharmacological studies?

  • Methodological Answer :

  • Mechanistic isolation : Use SSAO-specific substrates (e.g., methylamine) in vitro to measure enzyme activity independently of AGE pathways .
  • Biomarker profiling : Compare urinary methylamine (SSAO product) and AGE-specific fluorescence in diabetic models .
  • Genetic models : Employ SSAO-knockout mice to isolate AGE-related effects .

Q. How does the duration of aminoguanidine treatment influence its efficacy in preventing diabetic nephropathy, and what methodological considerations are required for longitudinal studies?

  • Methodological Answer :

  • Duration-dependent effects : Chronic treatment (e.g., 8–12 weeks) shows greater reductions in albuminuria and mesangial expansion than acute dosing .
  • Methodological considerations :
  • Endpoint selection : Monitor glomerular filtration rate (GFR) and urinary albumin-to-creatinine ratio (UACR) at multiple intervals .
  • Dose optimization : Adjust for species-specific pharmacokinetics (e.g., higher doses in rodents vs. primates) .
  • Controlled variables : Pair with insulin therapy to distinguish glycemia-independent effects .

Q. Key Research Challenges

  • Contradictions in efficacy : While aminoguanidine shows moderate benefits in diabetic neuropathy, its effects are inferior to insulin in restoring endothelial function .
  • Structural vs. functional outcomes : Improvements in oxidative stress markers (e.g., lipid peroxidation) do not always correlate with histopathological changes .

Propriétés

Numéro CAS

36298-19-8

Formule moléculaire

C10H16N4

Poids moléculaire

192.26 g/mol

Nom IUPAC

2-(3-phenylpropylamino)guanidine

InChI

InChI=1S/C10H16N4/c11-10(12)14-13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H4,11,12,14)

Clé InChI

QUWILARGNKEHLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNN=C(N)N

SMILES canonique

C1=CC=C(C=C1)CCCNN=C(N)N

Key on ui other cas no.

36298-19-8

Numéros CAS associés

30598-34-6 (mono-hydrochloride)

Synonymes

3-phenylpropanolaminoguanidine hydrochloride
SaH 43 522
SaH 43-522
SaH 43-522 monohydrochloride
SaH 43-522 mononitrate
SaH-43 522

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.